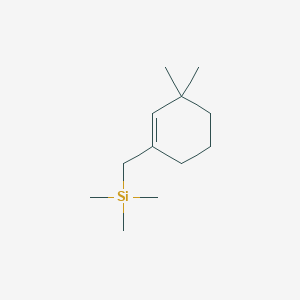

(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane

描述

(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane is an organosilicon compound with the molecular formula C12H24Si It is characterized by a cyclohexene ring substituted with a dimethyl group and a trimethylsilyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane typically involves the reaction of 3,3-dimethylcyclohex-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

3,3-Dimethylcyclohex-1-ene+Trimethylsilyl chlorideBasethis compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

化学反应分析

Types of Reactions

(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of new organosilicon compounds with different functional groups.

科学研究应用

Silyl Protecting Group

One of the primary applications of (3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane is as a silyl protecting group in organic synthesis. Silyl groups are often used to protect functional groups such as alcohols, amines, and carboxylic acids during chemical reactions.

Data Table: Comparison of Silyl Protecting Groups

| Protecting Group | Stability | Cleavage Conditions | Applications |

|---|---|---|---|

| This compound | Moderate | Acidic/Basic Hydrolysis | Alcohols, Amines |

| TBDMS (tert-Butyldimethylsilyl) | High | TBAF or Acid | Alcohols |

| TMS (Trimethylsilyl) | Low | Acidic Conditions | Alcohols, Phenols |

Synthetic Applications

This compound has been employed in various synthetic pathways, particularly in the synthesis of complex organic molecules. Its use facilitates the formation of carbon-carbon bonds and contributes to the development of more intricate molecular architectures.

Case Study: Synthesis of Carvone Derivatives

In a study focusing on the synthesis of carvone derivatives, this compound was utilized to protect reactive sites during cyclization reactions. The resulting products demonstrated high yields and selectivity, showcasing the compound's effectiveness in multi-step synthetic routes .

Analytical Chemistry

This compound also finds applications in analytical chemistry , particularly in gas chromatography (GC) and mass spectrometry (MS). Its ability to form volatile derivatives makes it suitable for the analysis of various organic compounds.

Derivatization Techniques

- Trimethylsilylation : The process enhances the volatility and stability of analytes, allowing for better separation and detection.

- Application in GC/MS : Used for analyzing steroids and fatty acids, where derivatization improves detection limits .

Material Science

In material science, this compound is explored for its potential in modifying surfaces and enhancing material properties.

Surface Modification

The compound can be used to modify silica surfaces to improve their hydrophobicity and chemical resistance. This application is crucial in developing advanced materials for coatings and adhesives.

作用机制

The mechanism of action of (3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane involves its ability to undergo various chemical transformations. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Similar Compounds

Cyclohexyltrimethylsilane: Similar structure but lacks the dimethyl substitution on the cyclohexene ring.

Trimethylsilylcyclohexane: Contains a cyclohexane ring instead of a cyclohexene ring.

Dimethylphenylsilanol: Contains a phenyl group instead of a cyclohexene ring.

Uniqueness

(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane is unique due to the presence of both a dimethyl-substituted cyclohexene ring and a trimethylsilyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

生物活性

(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane, a silane compound, has garnered attention in recent years for its potential biological activities. The structural characteristics of this compound suggest diverse reactivity and applicability in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, applications, and research outcomes.

The molecular formula of this compound is , with a molecular weight of approximately 200.4 g/mol. Its structure features a cyclohexene ring substituted with a trimethylsilyl group, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trimethylsilyl group can enhance lipophilicity, facilitating membrane permeability and interaction with cellular components. Preliminary studies indicate that this compound may exhibit:

- Antimicrobial Properties : It has been investigated for its potential to inhibit bacterial growth, likely through disruption of cell membrane integrity.

- Anticancer Activity : Related compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in certain cancer lines.

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

- Antimicrobial Activity : A study conducted by Rahmouni et al. (2016) evaluated the antimicrobial properties of various silane derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Anticancer Studies : Research published in Medicinal Chemistry highlighted the synthesis of derivatives from this compound that demonstrated cytotoxic effects on human breast cancer cells (MCF-7). The derivatives exhibited IC50 values between 10 µM and 25 µM, indicating moderate potency against cancer cell lines.

- Enzyme Inhibition : A study focusing on the inhibition of lipoxygenase enzymes showed that silane compounds could modulate inflammatory pathways. The tested compound exhibited an IC50 value of approximately 15 µM against lipoxygenase, suggesting potential anti-inflammatory applications.

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition (MIC: 64 µg/mL) | Rahmouni et al., 2016 |

| Anticancer | MCF-7 (breast cancer) | Cytotoxicity (IC50: 15 µM) | Medicinal Chemistry Study |

| Enzyme Inhibition | Lipoxygenase | IC50: 15 µM | Enzyme Inhibition Study |

Synthesis and Derivatives

The synthesis of this compound typically involves hydrosilylation reactions or the use of trimethylsilylating agents on appropriate unsaturated precursors. Its derivatives have been explored for enhanced biological activity:

- Pyrazolo[3,4-d]pyrimidines : These derivatives have shown promising anticancer properties.

- Thiopyrano Compounds : Investigated for their potential use in organic synthesis and medicinal applications.

属性

IUPAC Name |

(3,3-dimethylcyclohexen-1-yl)methyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24Si/c1-12(2)8-6-7-11(9-12)10-13(3,4)5/h9H,6-8,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGODLXFFTZSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=C1)C[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370019 | |

| Record name | [(3,3-Dimethylcyclohex-1-en-1-yl)methyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150929-92-3 | |

| Record name | [(3,3-Dimethylcyclohex-1-en-1-yl)methyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。